molecular formula C17H23FN2O2 B7043444 N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide

Cat. No.: B7043444
M. Wt: 306.37 g/mol
InChI Key: UMGQATDRIIJNPL-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine precursor This precursor can be synthesized through a series of reactions, including fluorination and reduction processes

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies investigating its interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It finds applications in the development of new materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide include:

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
  • 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the hydroxyazepane carboxamide group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-4-hydroxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-13-6-7-15-12(11-13)3-1-5-16(15)19-17(22)20-9-2-4-14(21)8-10-20/h6-7,11,14,16,21H,1-5,8-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQATDRIIJNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)NC(=O)N3CCCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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